

Application Note: Synthesis of 5-Bromo-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3,3-dimethylindolin-2-one

Cat. No.: B174492

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **5-Bromo-3,3-dimethylindolin-2-one**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available starting material, 5-bromoindolin-2-one. The methodology involves a sequential methylation at the C3 position of the oxindole ring, utilizing a strong base and a methylating agent. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield.

Introduction

5-Bromo-3,3-dimethylindolin-2-one is a key intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the gem-dimethyl group at the C3 position can impart specific conformational constraints and metabolic stability to the final drug candidates. This protocol details a robust laboratory-scale synthesis of this important scaffold.

Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Chemical Formula	Molecular Weight (g/mol)	Role	Supplier Suggestion
5-Bromoindolin-2-one	C ₈ H ₆ BrNO	212.05	Starting Material	Commercially Available
Sodium Hydride (60% dispersion in mineral oil)	NaH	24.00	Base	Standard Chemical Supplier
Methyl Iodide	CH ₃ I	141.94	Methylating Agent	Standard Chemical Supplier
Anhydrous Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	Solvent	Standard Chemical Supplier
Saturated aqueous Ammonium Chloride solution	NH ₄ Cl	53.49	Quenching Agent	Prepared in-house
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	Extraction Solvent	Standard Chemical Supplier
Brine (Saturated NaCl solution)	NaCl	58.44	Washing Agent	Prepared in-house
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	Drying Agent	Standard Chemical Supplier
Hexanes	C ₆ H ₁₄	86.18	Recrystallization Solvent	Standard Chemical Supplier

Experimental Protocols

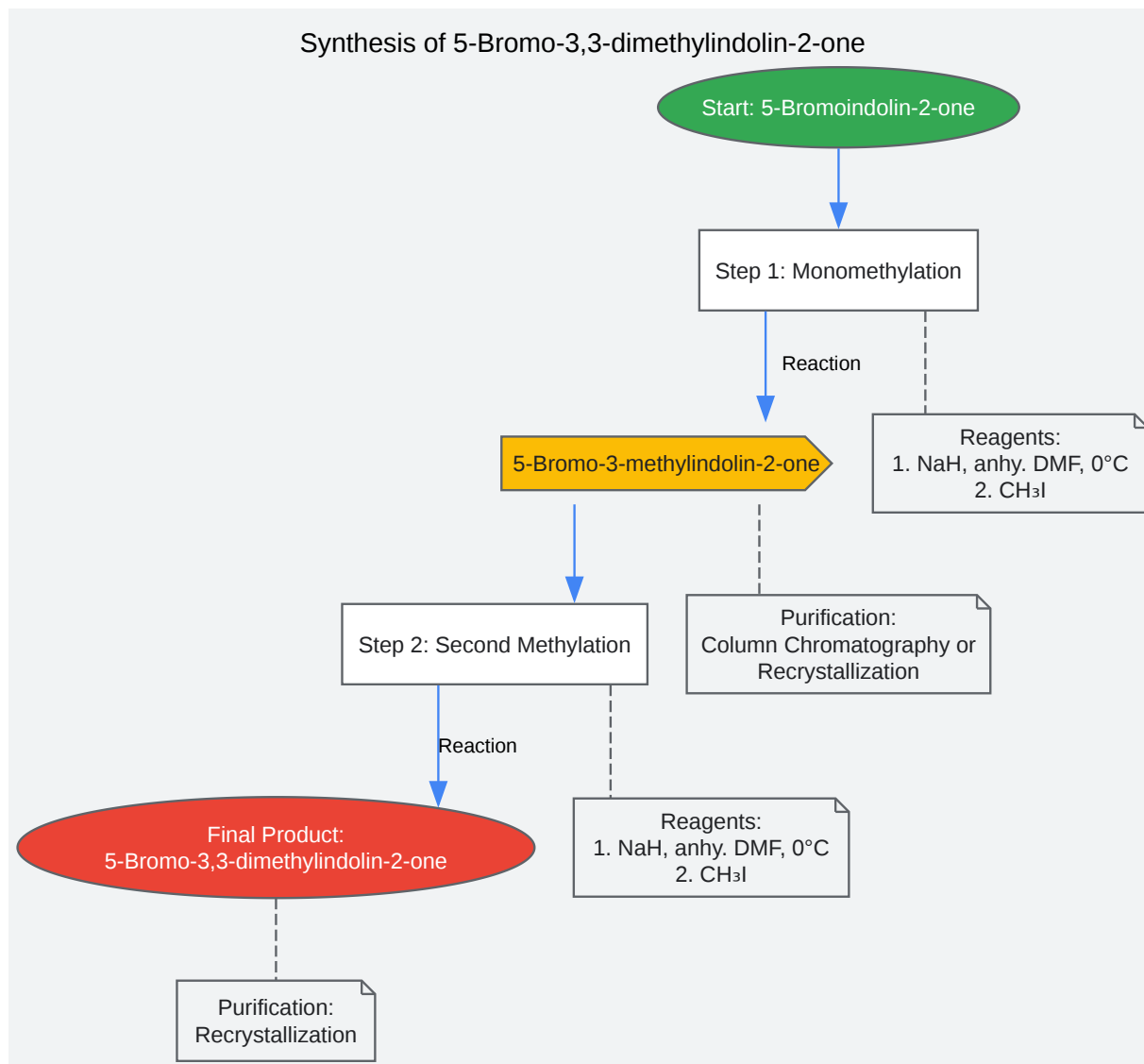
Step 1: Synthesis of 5-Bromo-3-methylindolin-2-one

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromoindolin-2-one (1.0 eq).
- **Inert Atmosphere:** Purge the flask with dry nitrogen gas.
- **Solvent Addition:** Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
- **Enolate Formation:** Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium enolate is indicated by the evolution of hydrogen gas.
- **Methylation:** Add methyl iodide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-3-methylindolin-2-one.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Step 2: Synthesis of 5-Bromo-3,3-dimethylindolin-2-one

- **Reaction Setup:** In a similar setup as Step 1, dissolve the purified 5-bromo-3-methylindolin-2-one (1.0 eq) in anhydrous DMF.
- **Inert Atmosphere:** Maintain a dry nitrogen atmosphere.
- **Deprotonation:** Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
- **Enolate Formation:** Stir the mixture at 0 °C for 30 minutes.
- **Second Methylation:** Add methyl iodide (1.1 eq) dropwise at 0 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
- **Work-up:** Follow the same work-up procedure as in Step 1: quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water) to afford pure **5-Bromo-3,3-dimethylindolin-2-one** as a solid.

Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **5-Bromo-3,3-dimethylindolin-2-one**.

- To cite this document: BenchChem. [Application Note: Synthesis of 5-Bromo-3,3-dimethylindolin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b174492#protocol-for-synthesis-of-5-bromo-3-3-dimethylindolin-2-one\]](https://www.benchchem.com/product/b174492#protocol-for-synthesis-of-5-bromo-3-3-dimethylindolin-2-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com